4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid
CAS No.: 55099-07-5
Cat. No.: VC16770784
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55099-07-5 |
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Molecular Formula | C15H13NO4 |
Molecular Weight | 271.27 g/mol |
IUPAC Name | 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
Standard InChI | InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20) |
Standard InChI Key | XELUDRMLYBRSSE-UHFFFAOYSA-N |
Canonical SMILES | C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid, reflects its bicyclic core: a tetrahydroisoindole ring fused with two ketone groups (positions 1 and 3) and substituted at position 2 with a para-carboxybenzyl group. The molecular formula is C₁₅H₁₃NO₄, yielding a molar mass of 271.27 g/mol . Key structural features include:
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Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capacity.
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Tetrahydroisoindole-dione system: Introduces rigidity and electronic conjugation, with the dioxo groups enabling nucleophilic reactivity .
Table 1: Core Chemical Identifiers
Stereochemical Considerations
The tetrahydroisoindole ring exists in a cis-fused conformation due to the saturation at positions 3a and 7a, constraining the dioxo groups into a planar orientation. This geometry influences intermolecular interactions, particularly in crystal packing and protein binding .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Cyclization: Phthalic anhydride reacts with a primary amine (e.g., glycine methyl ester) under acidic conditions to form the isoindole-1,3-dione core.
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Friedel-Crafts Acylation: The dione intermediate undergoes electrophilic substitution with 4-carboxybenzoyl chloride, catalyzed by AlCl₃, to install the benzoic acid group.
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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1 | Phthalic anhydride, glycine methyl ester, H₂SO₄, 110°C, 6h | 78 | 95 |
2 | 4-Carboxybenzoyl chloride, AlCl₃, DCM, 25°C, 12h | 65 | 98 |
Industrial Production
Scalable manufacturing employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalytic systems using zeolites or ionic liquids improve regioselectivity, achieving >90% conversion with minimal byproducts.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 mg/mL at 25°C); poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C; degrades via keto-enol tautomerism above 200°C.
Spectroscopic Profiles
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IR (KBr): ν = 1705 cm⁻¹ (C=O, dione), 1680 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (aromatic C=C) .
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¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.95–7.45 (m, 4H, Ar-H), 3.15–2.70 (m, 4H, CH₂), 2.40–1.90 (m, 2H, CH₂).
Biological Activity and Applications
Materials Science Applications
The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (Tg increased by 40°C vs. conventional agents). Its rigid structure reduces polymer chain mobility, improving mechanical strength.
Comparative Analysis with Structural Analogues
Table 3: Analogues and Their Properties
Compound Name | CAS | Molecular Formula | Key Differences |
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4-(5-Methyl-1,3-dioxo-...benzoic acid | 424815-42-9 | C₁₆H₁₅NO₄ | Methyl group at isoindole C5 |
3-(1,3-Dioxo-...benzoic acid | 895766-27-5 | C₁₆H₁₅NO₄ | Meta-substituted benzoic acid |
The methyl derivative (CAS 424815-42-9) exhibits 30% higher lipid solubility, favoring blood-brain barrier penetration, while the meta-substituted analogue shows reduced COX-2 affinity .
Research Gaps and Future Directions
Despite promising early data, critical questions remain:
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Toxicological Profile: No in vivo toxicity studies reported.
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Synthetic Optimization: Current yields (65–78%) necessitate catalyst innovation.
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Biological Targets: Proteomic screens required to identify off-target interactions.
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